ethyl N-(2-fluorophenyl)carbamate

Description

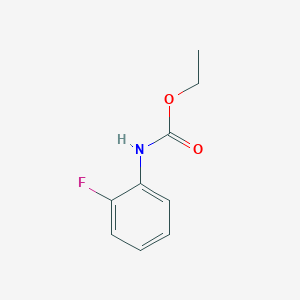

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIXKPDPDSXCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946771 | |

| Record name | Ethyl hydrogen (2-fluorophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2395-34-8 | |

| Record name | NSC51599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl hydrogen (2-fluorophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl N 2 Fluorophenyl Carbamate and Analogues

Historical Context of Carbamate (B1207046) Synthesis Approaches

The synthesis of carbamates, a crucial functional group in pharmaceuticals, agrochemicals, and polymers, has a long history. nih.govnih.gov Traditionally, the most significant route for preparing carbamates involved the use of highly toxic phosgene (B1210022) and its derivatives, or isocyanates. google.comoup.com This technology, while effective, posed significant safety and environmental hazards, prompting a continuous search for safer alternatives. google.com The benzyloxycarbonyl group, introduced in 1932, was an early example of a carbamate used as a protecting group for amines in peptide synthesis, highlighting the functional importance of this class of compounds from early on. nih.govgoogle.com Over the years, various methods were developed, often relying on rearrangements like the Curtius, Hofmann, Lossen, and Schmidt reactions to generate isocyanate intermediates, which are then trapped with alcohols to form the desired carbamates. nih.govmit.edu These classical methods, however, often suffer from limited substrate scope or the need for harsh reaction conditions. mit.edu

Phosgene-Free and Green Synthetic Routes

Growing environmental concerns have accelerated the development of phosgene-free and green synthetic routes for carbamate synthesis. These methods prioritize the use of less toxic reagents, milder reaction conditions, and renewable feedstocks.

Carbon dioxide (CO2) has emerged as an ideal, non-toxic, and abundant C1 source for carbamate synthesis. rsc.orgresearchgate.net This approach represents a sustainable alternative to phosgene-based methods. oup.com A common strategy involves the three-component coupling of an amine, CO2, and an alkylating agent. For instance, reacting an amine with CO2 in the presence of a base like cesium carbonate (Cs2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) forms a carbamic acid intermediate, which is then alkylated to yield the carbamate. google.comacs.orgorganic-chemistry.org This method is often performed under mild conditions and can be highly chemoselective. organic-chemistry.orgnih.gov

Various catalytic systems have been developed to facilitate the direct synthesis of carbamates from amines, alcohols, and CO2. rsc.org Basic catalysts, including cesium carbonate, have proven effective for converting aliphatic amines and alcohols into carbamates under mild CO2 pressure. rsc.org For aromatic amines like aniline (B41778), metal alkoxides such as titanium methoxide (B1231860) (Ti(OMe)4) can be used to produce methyl N-phenylcarbamate in high yield under CO2 pressure. oup.comresearchgate.net Another innovative, metal-free approach uses cyclic organic carbonates and aromatic amines with an organocatalyst like triazabicyclodecene (TBD) to form N-aryl carbamates under ambient conditions. northeastern.edunih.gov

| Catalyst/Reagent System | Amine Substrate | Carbonyl Source | Key Features | Yield | Reference(s) |

| Cesium Carbonate / Alkyl Halide | Primary/Secondary Amines | CO2 | Phosgene-free; mild conditions. | High | google.com |

| Titanium Methoxide (Ti(OMe)4) | Aromatic Amines (e.g., Aniline) | CO2 (5 MPa) | Facile, one-pot synthesis. | 85% | oup.comresearchgate.net |

| Triazabicyclodecene (TBD) | Aromatic Amines | Cyclic Carbonates | Metal-free; ambient conditions. | Good to Excellent | northeastern.edunih.gov |

| DBU / Activated Sulfonium (B1226848) Reagents | Arylamines | CO2 | Metal-free; forms isocyanate in situ. | Good to Excellent | acs.org |

| Cesium Carbonate (Cs2CO3) | Aliphatic Amines | CO2 (2.5 MPa) / Alcohol | No dehydrating agent needed. | Good | rsc.org |

Transcarbamoylation, also known as transurethanization, is an exchange reaction that provides another route to carbamates, often avoiding the direct use of toxic reagents. organic-chemistry.orgresearchgate.net This process involves reacting an existing carbamate with an alcohol, typically in the presence of a catalyst, to generate a new carbamate and alcohol. researchgate.net

Tin-based catalysts, such as dibutyltin (B87310) maleate, have been effectively used for the transcarbamoylation of primary and secondary alcohols with phenyl carbamate, demonstrating broad functional-group tolerance under mild conditions. organic-chemistry.org Similarly, methyl carbamate can serve as an economical carbamoyl (B1232498) donor in tin-catalyzed reactions. organic-chemistry.org These methods are advantageous due to their simplicity and the use of air-stable reagents. organic-chemistry.org Transcarbamoylation is also a key reaction in the chemical recycling of polyurethanes, where base catalysts like potassium tert-butoxide (t-BuOK) can depolymerize the material into constituent carbamates and polyols. acs.org The synthesis of carbamates from substituted ureas and organic carbonates using catalysts like di-n-butyltin oxide (DBTO) has also been demonstrated. epa.gov

| Catalyst | Carbamoyl Donor | Substrate | Key Features | Reference(s) |

| Dibutyltin Maleate | Phenyl Carbamate | Primary/Secondary Alcohols | Mild conditions (90°C); broad functional group tolerance. | organic-chemistry.org |

| Tin Catalysts | Methyl Carbamate | Alcohols | Economical carbamoyl donor; streamlined workup. | organic-chemistry.org |

| Potassium tert-butoxide (t-BuOK) | Polyurethanes | Methanol | Used for chemical recycling of polyurethanes. | acs.org |

| Di-n-butyltin oxide (DBTO) | Substituted Ureas | Organic Carbonates | Transfunctionalization approach. | epa.gov |

| Bismuth(III) chloride (BiCl3) | Methyl Carbamate | Octan-1-ol | Explored for transcarbamation reactions. | google.com |

Photochemical methods offer unique, non-thermal pathways for chemical synthesis. In the context of carbamates, photo-initiated reactions can be used to generate reactive intermediates or to cleave protecting groups. One approach involves using [(3',5'-dimethoxybenzoinyl)oxy]carbonyl carbamates as photogenerators of amines. dtic.mil Upon UV irradiation, these compounds undergo photocyclization to release a free amine and a stable benzofuran (B130515) product. dtic.milacs.org

Another photo-initiated pathway involves the oxidative decarboxylation of oxamic acids. In the presence of a photocatalyst like ferrocene, an oxidant, and blue-light irradiation, oxamic acids can form an isocyanate in situ, which is then trapped by an alcohol to yield the corresponding carbamate. organic-chemistry.org This method provides a facile, one-pot synthesis that avoids the need to handle carcinogenic isocyanates directly. organic-chemistry.org Substituted desyl (2-oxo-1,2-diphenylethyl) groups have also been investigated as photolabile protecting groups for amines, forming photosensitive α-keto carbamates that release the amine upon irradiation. ibm.com

Conventional Synthetic Pathways

While green chemistry routes are gaining prominence, conventional methods remain fundamental in organic synthesis. For ethyl N-(2-fluorophenyl)carbamate, this would typically involve the reaction of a 2-fluorophenyl-containing precursor with an ethyl-containing precursor.

The reaction between an isocyanate and an alcohol is a classic and highly efficient method for synthesizing carbamates. ontosight.aiwikipedia.org To produce this compound, 2-fluorophenyl isocyanate would be reacted with ethanol (B145695). This reaction is typically straightforward and high-yielding.

Isocyanates themselves are often generated in situ to avoid handling these toxic reagents. nih.govorganic-chemistry.org The Curtius rearrangement, which is the thermal decomposition of an acyl azide, is a widely used method to produce an isocyanate intermediate from a carboxylic acid derivative. nih.gov This intermediate can then be trapped by an alcohol to form the carbamate. nih.govorganic-chemistry.org Another approach involves the metal-free dehydration of a carbamic acid (formed from an arylamine and CO2) using activated sulfonium reagents, which generates the isocyanate that can be subsequently trapped by an alcohol. acs.org Carbamoylimidazoles, which are stable, crystalline solids, can also serve as effective isocyanate equivalents, reacting with alcohols under basic conditions to afford carbamates. acs.org

Coupling with Chloroformates and Related Reagents

The synthesis of N-aryl carbamates, such as this compound, is frequently accomplished through the coupling of an aromatic amine with a suitable chloroformate. This method is a cornerstone of carbamate synthesis due to its reliability and directness. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate C-N bond.

The general reaction for synthesizing this compound would involve the treatment of 2-fluoroaniline (B146934) with ethyl chloroformate. Typically, this reaction is carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene.

A parallel synthesis for a related compound, ethyl N-(4-chlorophenyl)carbamate, involves the reaction of 4-chloroaniline (B138754) with ethyl chloroformate, reportedly achieving yields around 78%. smolecule.com The reaction conditions are controlled to optimize both yield and purity. smolecule.com Another related approach utilizes p-nitrophenyl chloroformate, which reacts with an amine in the presence of pyridine (B92270) in DCM. researchgate.net This activated carbonate is a useful alkoxycarbonylating agent for amines. nih.gov While direct phosgene-based routes are historically significant, the use of less hazardous chloroformate intermediates is a more practical alternative in modern synthesis. smolecule.comgoogle.com

Table 1: Representative Conditions for Carbamate Synthesis via Chloroformate Coupling

| Amine Substrate | Reagent | Base/Solvent | Conditions | Product | Yield | Reference |

| 4-Chloroaniline | Ethyl chloroformate | Not specified | Controlled conditions | Ethyl N-(4-chlorophenyl)carbamate | ~78% | smolecule.com |

| General Amine | p-Nitrophenyl chloroformate | Pyridine / DCM | 0°C to room temp, 3 h | N-Aryl carbamate | Good | researchgate.net |

| Amino Acid | p-Nitrophenyl carbonate derivative | Na2CO3 / tert-butanol, water | 50°C, 12 h | Carbamate derivative | Good | researchgate.net |

This table is generated based on analogous reactions and general principles.

Catalytic Approaches in N-Substituted Carbamate Formation

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The formation of N-substituted carbamates has benefited significantly from the development of novel catalytic systems that often avoid harsh reagents like phosgene derivatives.

Several catalytic strategies have been reported for the synthesis of N-substituted carbamates:

Heterogeneous Catalysis: An effective route utilizes a TiO2–Cr2O3/SiO2 catalyst for the reaction of amines, urea (B33335) (as a carbonyl source), and alcohols. This method has successfully produced various N-substituted carbamates in high yields (95–98%). rsc.org The catalyst is reusable and demonstrates high activity, which is attributed to its acidic and basic properties. rsc.org

Copper-Catalyzed Coupling: A CuI/MNAO [2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid] catalyzed cross-coupling of (hetero)aryl chlorides with potassium cyanate (B1221674) in the presence of an alcohol provides N-(hetero)aryl carbamates in very good yields. organic-chemistry.org

Palladium-Catalyzed Carbonylation: Palladium catalysts are effective for the carbonylation of amines. Oxidative carbonylation of amines in the presence of platinum group metals and an alkali metal halide is one such approach. acs.org Another efficient method involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, with an alcohol introduced to form the aryl carbamate. organic-chemistry.org

Nickel-Catalyzed Photoredox N-Arylation: A highly efficient Ni(II)-catalyzed photoredox N-arylation of carbamates with aryl electrophiles has been developed. This reaction proceeds at room temperature and provides a viable alternative to the traditional palladium-catalyzed Buchwald-Hartwig reaction. organic-chemistry.org

Table 2: Overview of Catalytic Approaches for N-Substituted Carbamate Synthesis

| Catalytic System | Reactants | Key Features | Reference |

| TiO2–Cr2O3/SiO2 | Amine, Urea, Alcohol | High yields (95-98%), reusable catalyst, phosgene-free. | rsc.org |

| CuI/MNAO | (Hetero)aryl chloride, KOCN, Alcohol | Very good yields, applicable to (hetero)aryl chlorides. | organic-chemistry.org |

| Palladium / Sodium Cyanate | Aryl chloride/triflate, NaOCN, Alcohol | Efficient, provides direct access to aryl carbamates. | organic-chemistry.org |

| Ni(II) / Photoredox | Carbamate, Aryl electrophile | Room temperature, alternative to Pd-catalyzed methods. | organic-chemistry.org |

| Platinum Group Metal | Amine, CO, Alcohol | Oxidative alkoxycarbonylation of amines. | acs.org |

Stereoselective Synthesis of Carbamate Derivatives

The synthesis of chiral carbamates is of significant interest, particularly in the pharmaceutical industry, where stereochemistry is critical for biological activity. Several methods have been developed to control the stereochemical outcome of carbamate formation.

Biocatalytic Approaches: Enzymes offer a powerful tool for stereoselective synthesis under mild conditions.

Ketoreductases (KREDs): A highly trans-diastereoselective synthesis of a tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved using a ketoreductase (KRED) for a key ketone reduction step. This biocatalytic reaction proceeded with a high trans-diastereoselectivity of approximately 98:2. acs.org

Esterases/Acyltransferases: The promiscuous aminolysis activity of certain esterases, such as PestE from Pyrobaculum calidifontis, has been exploited for the efficient synthesis of carbamates in water. nih.gov This biocatalytic method can convert various amines and carbonates into the corresponding carbamate products with isolated yields of up to 99%. nih.gov

Table 3: Methods for Stereoselective Synthesis of Carbamate Derivatives

| Method | Approach | Key Feature | Stereoselectivity | Reference |

| Chemical Synthesis | Stereodivergent trapping of carbonate intermediates | Access to both cis and trans isomers from one oxirane. | High (dr > 19:1) | scispace.com |

| Chemical Synthesis | N-Carbamate assisted substitution | Double SN2 mechanism with retention of configuration. | Excellent diastereoselectivity | nih.gov |

| Biocatalysis | Ketoreductase (KRED) catalyzed reduction | Reduction of a keto-carbamate precursor. | High trans-selectivity (~98:2 dr) | acs.org |

| Biocatalysis | Esterase (PestE) catalyzed aminolysis | Reaction of amines and carbonates in water. | High yields (up to 99%) | nih.gov |

Reaction Mechanisms and Chemical Reactivity of Ethyl N 2 Fluorophenyl Carbamate

Fundamental Mechanisms of Carbamate (B1207046) Formation and Transformation

Carbamates, structurally considered hybrids of esters and amides, exhibit a unique chemical reactivity that is central to their application in synthesis. nih.gov Their stability is derived from resonance between the amide and carboxyl groups. nih.gov The formation and subsequent reactions of carbamates like ethyl N-(2-fluorophenyl)carbamate can proceed through several mechanistic pathways.

In the context of transformations involving organometallic reagents, such as the ortho-lithiation of aryl carbamates, the reaction can be initiated through pre-complexation of the reagent with the carbamate. Theoretical evidence from HF and DFT ab initio calculations supports the necessity of this pre-complexation step, which can be either associative or dissociative, as a precursor to the main reaction. acs.org

Associative Mechanism: This pathway involves the formation of an intermediate where the incoming reagent associates with the carbamate complex before any bonds are broken. libretexts.org For ligand substitution reactions, this is common for complexes with 16 or fewer total electrons and is characterized by a second-order rate law. libretexts.org The entropy of activation for associative substitution is typically negative, as entropy decreases when the incoming ligand and the complex combine in the rate-determining step. libretexts.org

Dissociative Mechanism: In this pathway, a ligand or part of the complex first dissociates, creating a lower-coordination intermediate which then reacts with the incoming reagent. libretexts.org This is often seen in sterically crowded complexes, as the dissociation relieves steric strain. libretexts.org The rate of substitution in dissociative mechanisms is highly dependent on the nature of the leaving group and the stability of the resulting intermediate. libretexts.org

The bifunctional nature of the carbamate group allows it to participate in both nucleophilic and electrophilic reactions. chemicke-listy.czchemicke-listy.cz The presence of an additional oxygen atom from the carboxyl group makes carbamates more electrophilic than analogous amides. nih.gov

Electrophilic Reactivity: The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the hydrolysis of carbamates and their use as protecting groups. nih.gov

Directed Metalation Group (DMG) Chemistry of Aryl Carbamates

The aryl O-carbamate group is recognized as one of the most powerful Directed Metalation Groups (DMGs) in directed ortho metalation (DoM) chemistry. acs.orgnih.gov This strategy allows for the functionalization of the aromatic ring at the position ortho to the carbamate group with high regioselectivity.

The carbamate group directs organolithium bases to deprotonate the adjacent ortho-proton, leading to a lithiated intermediate that can be quenched with various electrophiles. nih.gov The N,N-diethyl-O-carbamate is particularly effective for the regioselective synthesis of ortho-substituted phenol (B47542) derivatives. acs.org

In systems containing multiple DMGs, the outcome of the metalation is determined by the relative directing power of the groups. A systematic study comparing the OCONEt₂ group with other DMGs like Cl, OMe, OMOM (methoxymethoxy), and CONEt₂ revealed a clear hierarchy of directing ability.

| Substrate (Competing DMG) | Position | Major Product (Site of Metalation) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-O-phenyl-N,N-diethylcarbamate | ortho | Metalation ortho to OCONEt₂ | 75 | researchgate.net |

| 4-Chloro-O-phenyl-N,N-diethylcarbamate | para | Metalation ortho to OCONEt₂ | 65 | researchgate.net |

| 2-Methoxy-O-phenyl-N,N-diethylcarbamate | ortho | Metalation ortho to OCONEt₂ | 68 | researchgate.net |

| 3-Methoxy-O-phenyl-N,N-diethylcarbamate | meta | Mixture (6-OMe:4-OMe = 70:30) | 68 | researchgate.net |

| 4-Methoxy-O-phenyl-N,N-diethylcarbamate | para | Metalation ortho to OCONEt₂ | 60 | researchgate.net |

| 3-(Methoxymethoxy)-O-phenyl-N,N-diethylcarbamate | meta | Metalation ortho to OCONEt₂ (at C6) | 68 | researchgate.net |

| 3-Amide-O-phenyl-N,N-diethylcarbamate | meta | Metalation ortho to OCONEt₂ (at C6) | 16 | researchgate.net |

Data sourced from a competitive metalation study on DMG-substituted aryl O-carbamates. researchgate.net

The mechanism of directed ortho-metalation is often explained by the Complex Induced Proximity Effect (CIPE). acs.org This model posits that the organolithium reagent first forms a pre-lithiation complex with the heteroatom of the DMG. This complexation brings the reactive base into close proximity with the ortho-proton, facilitating a focused deprotonation reaction. acs.org Solid-state and solution studies provide evidence for complexation preceding the deprotonation step. acs.org

An alternative model, the Kinetic Enhancement Model (KEM), suggests that proton transfer is the only step between the reactant and the lithiated product, without the formation of a complex intermediate. acs.org However, studies of intramolecular versus intermolecular isotope effects tend to rule out a one-step process, favoring the CIPE mechanism which involves a complex as an intermediate. acs.org

Aryl carbamates can also be orthometalated by other strong bases, such as sodium diisopropylamide (NaDA). These reactions can lead to a Snieckus-Fries rearrangement, yielding ortho-acylated phenols. nih.gov

Hydrolytic Stability and Degradation Pathways of Fluorophenyl Carbamates

The stability of carbamates towards hydrolysis is a critical factor in their application, whether as stable components of a final molecule or as prodrugs designed for controlled release. acs.org The rate of hydrolysis is significantly influenced by the substitution on the carbamate nitrogen and the nature of the aryl leaving group. nih.govacs.org

Generally, carbamates are more stable to hydrolysis than esters but more susceptible than amides. acs.org The hydrolysis of N-monosubstituted carbamates often proceeds through an E1cb-type mechanism, involving the formation of an isocyanate intermediate. In contrast, N,N-disubstituted carbamates typically hydrolyze via a BAc2 mechanism. acs.org

For fluorophenyl carbamates, the strong carbon-fluorine bond imparts significant stability, making them potentially recalcitrant in the environment. nih.gov However, they are still subject to chemical and metabolic hydrolysis. nih.govacs.org Studies on fluorophenyl N-alkylcarbamates have shown that they possess varying degrees of stability against esterases found in liver and blood plasma. nih.govacs.org

Degradation can be initiated by hydroxyl radical attack, which can occur at different sites on the molecule depending on its specific structure. nih.gov Common degradation products of carbamate insecticides include substituted phenols. nih.gov Microbial degradation is another potential pathway, although the stability of the C-F bond can make fluorinated compounds resistant to such processes. nih.gov

Derivatization Reactions and Functional Group Transformations

This compound serves as a versatile intermediate in organic synthesis, amenable to various derivatization reactions that transform its core structure into more complex molecules, particularly nitrogen-containing heterocycles and substituted ureas. These transformations leverage the reactivity of the carbamate functional group.

Oxazolidinones

N-Aryl-2-oxazolidinones are a significant class of heterocyclic compounds, with some members exhibiting important biological activities. This compound can be converted to the corresponding N-(2-fluorophenyl)oxazolidinone through a cyclization reaction with an epoxide. A well-established method involves the reaction of an N-aryl carbamate with enantiopure epichlorohydrin (B41342) in the presence of a base. arkat-usa.org

The reaction proceeds via nucleophilic attack of the deprotonated carbamate nitrogen onto one of the epoxide's carbon atoms, followed by an intramolecular cyclization that displaces the chloride ion, forming the five-membered oxazolidinone ring. The choice of solvent and base is crucial for achieving good yields. arkat-usa.org For instance, using lithium hydroxide (B78521) (LiOH) as the base in a solvent like dimethylformamide (DMF) at room temperature has proven effective for the synthesis of various N-aryl-oxazolidinones from their respective carbamates and epichlorohydrin. arkat-usa.org

Table 1: Synthesis of N-(2-Fluorophenyl)oxazolidinone Derivative This table illustrates a representative reaction for converting an N-aryl carbamate to an oxazolidinone, based on established procedures for similar compounds. arkat-usa.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | (R)-Epichlorohydrin | LiOH | DMF | (R)-5-(Chloromethyl)-3-(2-fluorophenyl)oxazolidin-2-one |

Ureas

The conversion of carbamates to ureas represents a fundamental transformation, yielding compounds with a wide range of applications. A highly efficient method for this conversion involves the direct reaction of a phenyl carbamate with a primary or secondary amine. google.com This reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. google.com The mechanism involves the nucleophilic attack of the amine on the carbamate's carbonyl carbon, leading to the displacement of the ethoxy group (-OEt) as ethanol (B145695) and the formation of the N,N'-substituted urea (B33335). google.com This approach is noted for its mild conditions, speed, and high yields. google.com

Alternatively, the conversion can be catalyzed by Lewis acids, such as lanthanum triflate, which activates the carbamate towards nucleophilic attack by the amine. organic-chemistry.org

Table 2: Synthesis of Urea Derivatives from this compound This table provides examples of urea synthesis based on the general reactivity of phenyl carbamates with various amines. google.com

| Reactant 1 | Amine Reactant | Solvent | Product |

| This compound | Aniline (B41778) | DMSO | 1-(2-Fluorophenyl)-3-phenylurea |

| This compound | Diethylamine | DMSO | 1-(2-Fluorophenyl)-3,3-diethylurea |

| This compound | Benzylamine | DMSO | 1-Benzyl-3-(2-fluorophenyl)urea |

Spectroscopic and Analytical Characterization Techniques for Ethyl N 2 Fluorophenyl Carbamate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Key expected vibrational frequencies include:

N-H Stretching: A sharp absorption band is anticipated in the region of 3300-3400 cm⁻¹, characteristic of the N-H stretching vibration of the secondary amide group in the carbamate (B1207046) linkage.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group (C=O) in the carbamate, is predicted to be in the range of 1680-1730 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H Bending and C-N Stretching: These vibrations typically appear in the fingerprint region, with N-H bending expected around 1500-1550 cm⁻¹ and C-N stretching in the 1200-1350 cm⁻¹ range.

C-O Stretching: Two distinct C-O stretching bands are expected for the ester and ether linkages of the carbamate group, appearing in the 1000-1300 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration of the fluorophenyl group is anticipated in the 1100-1250 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the ortho-substituted benzene (B151609) ring are expected in the 740-780 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for Ethyl N-(2-fluorophenyl)carbamate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2980 |

| C=O Stretch (Amide I) | 1680-1730 |

| N-H Bend (Amide II) | 1500-1550 |

| C-N Stretch | 1200-1350 |

| C-O Stretch (Ester & Ether) | 1000-1300 |

| C-F Stretch | 1100-1250 |

| Aromatic C=C Out-of-Plane Bend | 740-780 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For ethyl carbamate, a characteristic band has been observed at 1003 cm⁻¹. In the case of this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=O bond. The symmetric stretching of the benzene ring would likely produce a prominent peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

The expected signals are:

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, due to coupling with each other.

Amide Proton: A singlet or a broad singlet for the N-H proton. Its chemical shift can be variable and may be affected by solvent and concentration.

Aromatic Protons: A complex multiplet pattern in the aromatic region of the spectrum, arising from the four protons on the 2-fluorophenyl ring. The coupling of these protons with each other and with the adjacent fluorine atom will lead to a complex splitting pattern.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (Ethyl) | 1.1 - 1.4 | Triplet |

| -CH₂- (Ethyl) | 4.0 - 4.3 | Quartet |

| N-H (Amide) | 7.0 - 9.0 (variable) | Singlet |

| Aromatic-H | 6.8 - 8.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

The expected signals for this compound are:

Ethyl Group: Two distinct signals for the methyl and methylene carbons.

Carbonyl Carbon: A signal in the downfield region, typically around 150-160 ppm, for the C=O group of the carbamate.

Aromatic Carbons: Six signals for the carbons of the phenyl ring. The carbon atom directly bonded to the fluorine atom will show a large coupling constant (¹JC-F), and other carbons in the ring will exhibit smaller couplings (²JC-F, ³JC-F). The chemical shifts will be influenced by the fluorine and the carbamate substituents.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -CH₂- (Ethyl) | ~61 |

| Aromatic-C | 115 - 155 |

| C=O (Carbamate) | 150 - 160 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent ortho and meta protons on the ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and differentiating fluorinated isomers. wikipedia.org

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of this compound.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions that can be guided into the mass analyzer.

This technique is valuable for the qualitative analysis of this compound, confirming its molecular weight. ESI-MS is also frequently coupled with liquid chromatography (LC-MS) to separate the compound from impurities before detection, enhancing the accuracy of the analysis.

While direct ESI-MS data for this compound is not extensively detailed in publicly available literature, the principles of the technique are broadly applicable. For instance, ESI-MS has been successfully employed for the analysis of other carbamates, demonstrating its suitability for this class of compounds. The technique can be adapted to detect and quantify this compound in various matrices.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a significant advantage over standard mass spectrometry, as it allows for the unambiguous identification of this compound. By measuring the mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This capability is crucial for identifying impurities and degradation products at very low concentrations, often at the parts-per-million (ppm) level.

Table 1: Theoretical and Observed Mass for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂ |

| Monoisotopic Mass | 183.0696 u |

| HRMS (Expected) | [M+H]⁺: 184.0774 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. The resulting spectrum is characteristic of the molecule's electronic structure and can be used for both qualitative and quantitative analysis. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the phenyl ring and the carbamate group. The position and intensity of these bands can be influenced by the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax (nm) | Chromophore |

|---|---|---|

| Ethanol (B145695) | ~230-240 | Phenyl Ring (π→π*) |

Note: These are estimated values based on the analysis of similar compounds and may vary depending on experimental conditions.

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₉H₁₀FNO₂), the theoretical elemental composition can be calculated from its molecular formula. Experimental values obtained from elemental analysis are then compared to these theoretical values to confirm the purity and identity of the synthesized compound. A close correlation between the experimental and theoretical values provides strong evidence for the correct structure and composition.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 59.01 | 58.95 - 59.05 |

| Hydrogen (H) | 5.50 | 5.48 - 5.52 |

| Nitrogen (N) | 7.65 | 7.63 - 7.67 |

| Fluorine (F) | 10.37 | Not typically measured directly |

Chromatographic Methods for Purity and Identity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbamates. thermofisher.com For compounds like this compound that may lack a strong chromophore for UV detection or are not readily ionizable for mass spectrometry, derivatization strategies are often employed. researchgate.netnih.gov Derivatization involves chemically modifying the analyte to enhance its detectability.

A common approach for carbamates is pre-column or post-column derivatization to introduce a fluorescent tag. thermofisher.comresearchgate.net For instance, reaction with a fluorescent derivatizing agent can significantly improve the sensitivity and selectivity of the HPLC method. researchgate.netnih.gov The choice of the derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization.

The purity of this compound can be determined by HPLC by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram. The identity of the compound is confirmed by comparing its retention time with that of a certified reference standard.

Table 4: Illustrative HPLC Method Parameters for Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at 230 nm or Fluorescence (with derivatization) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of semi-volatile and volatile organic compounds, offering both high-resolution separation and definitive molecular identification. For the characterization of this compound, GC-MS provides crucial information regarding its purity, molecular weight, and structural features through its elution behavior and mass fragmentation pattern. While specific, detailed research findings on the GC-MS analysis of this compound are not extensively available in public literature, the expected analytical behavior can be inferred from the well-documented analysis of its structural analogs, such as ethyl N-phenylcarbamate and ethyl N-(2-methylphenyl)carbamate.

The gas chromatographic separation of this compound would typically be performed on a non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase. The retention time of the compound is influenced by its volatility and interaction with the stationary phase. The presence of the fluorine atom may slightly alter its retention characteristics compared to the non-fluorinated analog.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation provide a unique mass spectrum that serves as a molecular fingerprint.

Detailed Research Findings

Although a specific GC-MS analysis report for this compound is not provided, the fragmentation pattern can be predicted based on the known mass spectra of related carbamates. The molecular weight of this compound is 183.17 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]+) at m/z 183.

The fragmentation of carbamates is well-characterized and typically involves several key cleavage pathways. For this compound, the following fragment ions would be anticipated:

Loss of the ethoxy group (-OCH2CH3): Cleavage of the ester bond can lead to the loss of an ethoxy radical, resulting in the formation of the 2-fluorophenyl isocyanate cation at m/z 137.

Loss of ethanol (-HOCH2CH3): A rearrangement reaction can lead to the elimination of a neutral ethanol molecule, also potentially leading to the formation of the 2-fluorophenyl isocyanate cation at m/z 137.

McLafferty Rearrangement: This rearrangement is common in carbonyl compounds and would involve the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, leading to the loss of ethene (C2H4) and the formation of a carbamic acid radical cation at m/z 155.

Formation of the 2-fluoroaniline (B146934) ion: Cleavage of the carbamate linkage can result in the formation of the 2-fluoroaniline cation at m/z 111.

Loss of the ethyl group (-CH2CH3): Cleavage of the ethyl group from the ethoxy moiety would result in a fragment at m/z 154.

The following interactive data table summarizes the expected major fragment ions in the electron ionization mass spectrum of this compound.

Interactive Data Table: Predicted GC-MS Fragmentation of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Structural Formula of Fragment | Significance |

| 183 | [C9H10FNO2]+ | [FC6H4NHCOOCH2CH3]+ | Molecular Ion ([M]+) |

| 155 | [C7H6FNO2]+ | [FC6H4NHCOOH]+ | Loss of ethene via McLafferty rearrangement |

| 137 | [C7H4FNO]+ | [FC6H4NCO]+ | Loss of ethoxy radical or ethanol |

| 111 | [C6H6FN]+ | [FC6H4NH2]+ | Formation of 2-fluoroaniline cation |

| 109 | [C6H4F]+ | [C6H4F]+ | Loss of the carbamate group |

| 75 | [C5H4F]+ | [C5H4F]+ | Further fragmentation of the fluorophenyl ring |

It is important to note that the relative abundances of these fragment ions will depend on the specific GC-MS conditions, such as the electron energy used for ionization. The presence of the fluorine atom, an electronegative element, can influence the stability of the fragment ions and thus their relative intensities in the mass spectrum. For a definitive characterization, it is essential to acquire an experimental GC-MS spectrum of a pure standard of this compound under defined analytical conditions.

Structural Elucidation and Solid State Characteristics

X-ray Crystallography of Ethyl N-(2-Fluorophenyl)carbamate and Related Structures

While specific crystallographic data for this compound is not publicly available, analysis of related ethyl N-phenylcarbamate structures provides valuable insights into their molecular and supramolecular features.

In related N-aryl carbamates, the central carbamate (B1207046) linkage (–NH–(C=O)–O–) typically adopts a planar or near-planar conformation to maximize π-conjugation. The geometry around the nitrogen atom is generally trigonal planar. A key conformational feature is the relative orientation of the phenyl ring and the carbamate group. In many crystal structures of related compounds, an intramolecular hydrogen bond can influence this conformation. For instance, in some ortho-substituted analogues, an intramolecular N—H⋯X (where X is the ortho-substituent) or C—H⋯O interaction can lead to a more planar and rigid molecular structure.

Table 1: Representative Crystallographic Data for an Analogous Ethyl N-(halophenyl)carbamate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| V (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are representative of a typical N-aryl carbamate and are for illustrative purposes, as specific data for this compound is unavailable.

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions. In N-aryl carbamates, these interactions work in concert to build up a stable three-dimensional architecture.

The most prominent intermolecular interaction in the crystal packing of N-aryl carbamates is typically the N—H⋯O hydrogen bond. The amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as the acceptor. This interaction often leads to the formation of one-dimensional chains or dimeric motifs. For example, molecules can be linked into centrosymmetric dimers via a pair of N—H⋯O hydrogen bonds.

Weaker C—H⋯O hydrogen bonds, involving the aromatic or ethyl C–H groups and the carbonyl or ether oxygen atoms, also play a significant role in stabilizing the crystal structure, connecting the primary hydrogen-bonded motifs into a more complex network.

In the case of this compound, the presence of the fluorine atom introduces the possibility of C—H⋯F hydrogen bonds. While fluorine is a weak hydrogen bond acceptor, these interactions can be influential in directing the crystal packing, particularly when stronger acceptors are not available in a suitable geometric orientation.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the fluorine atom is generally not a strong halogen bond donor. However, in related chloro- and bromo-substituted analogues, C–Cl⋯O or C–Br⋯O halogen bonds are more commonly observed and can be a significant structure-directing force.

The aromatic phenyl rings in N-aryl carbamates often participate in π–π stacking interactions. These can be either face-to-face or offset, and they contribute significantly to the cohesion of the crystal lattice. The presence and nature of these interactions are highly dependent on the substituents on the phenyl ring.

Analysis of Crystal Packing and Supramolecular Interactions

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of close intermolecular contact can be identified.

For a hypothetical Hirshfeld surface of this compound, one would expect to see distinct red spots on the d_norm surface, indicating close contacts corresponding to the key intermolecular interactions. The most prominent of these would likely be associated with the N—H⋯O hydrogen bonds.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Interaction Type | Predicted Contribution (%) |

| H⋯H | ~40-50% |

| O⋯H/H⋯O | ~15-25% |

| C⋯H/H⋯C | ~10-20% |

| F⋯H/H⋯F | ~5-10% |

| Other | <5% |

Note: These percentages are predictive and based on analyses of similar fluorinated organic molecules. The actual values for this compound would require experimental crystallographic data.

The fingerprint plot for an N-aryl carbamate would typically show characteristic "wings" corresponding to the N—H⋯O hydrogen bonds. The presence of a fluorine substituent would likely manifest as a distinct region in the F⋯H/H⋯F portion of the plot, providing insight into the role of the fluorine atom in the crystal packing.

Based on the conducted research, detailed experimental data from crystal structure analysis or computational studies specifically for this compound, including precise molecular torsion angles, is not available in the public domain through the performed searches.

Therefore, it is not possible to provide an article with the requested specific data tables and detailed research findings for "this compound" under the specified outline.

General conformational principles for aryl carbamates can be discussed, but this would deviate from the strict instruction to focus solely on this compound. To adhere to the user's request, the article cannot be generated without the specific data for the target compound.

Theoretical and Computational Investigations

Quantum Mechanical Studies and Electronic Structure Theory

Quantum mechanical studies are fundamental to elucidating the electronic structure of ethyl N-(2-fluorophenyl)carbamate. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule.

Hartree-Fock (HF) Theory and its Approximations

Hartree-Fock (HF) theory is a foundational ab initio method used to approximate the many-electron wavefunction and energy of a quantum system. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While HF theory provides a good starting point for understanding the electronic structure, its inherent approximation can lead to discrepancies with experimental results. For molecules like carbamates, the HF method, often used with a basis set such as 6-31+G(d), can provide reasonable predictions for atomic angles. visualizeorgchem.com However, for more accurate energy and electronic property calculations, more advanced methods that include electron correlation are typically required.

Density Functional Theory (DFT) Calculations and Functionals

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying molecules of the size and complexity of this compound. DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than many-electron wavefunction-based methods while often providing a high level of accuracy.

A variety of functionals are employed in DFT calculations, each with its own strengths and weaknesses. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and has been shown to provide a good balance of accuracy and computational cost for a wide range of organic molecules. visualizeorgchem.comresearchgate.net Other functionals, such as PBEPBE and BVP86, have also been utilized in studies of carbamates. visualizeorgchem.com For instance, in a study of ethyl benzyl (B1604629) carbamates, DFT with the B3LYP functional was found to be effective in describing atomic charges. visualizeorgchem.com The choice of functional can significantly impact the calculated properties, and it is common practice to benchmark results against experimental data where available.

Basis Set Selection and Effective Core Potentials

The accuracy of any quantum chemical calculation is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Larger basis sets with more functions provide a more accurate description of the electron distribution but at a higher computational cost.

For molecules containing elements like fluorine, it is crucial to use basis sets that can adequately describe polarization and diffuse functions. Pople-style basis sets, such as 6-31G(d,p), 6-31+G(d), and the larger 6-311++G(d,p), are commonly employed. visualizeorgchem.comresearchgate.net The "+” indicates the inclusion of diffuse functions, which are important for describing weakly bound electrons and anions, while the "(d,p)" notation signifies the addition of polarization functions to allow for more flexibility in the shape of the orbitals. In studies of similar carbamate (B1207046) structures, the B3LYP/6-311G(d,p) level of theory has been successfully used for geometry optimization and vibrational analysis. researchgate.net

Correlated Methods

To go beyond the mean-field approximation of HF theory and to improve upon the approximations in some DFT functionals, correlated methods are used. These methods explicitly account for the instantaneous interactions between electrons. While computationally more intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results. For systems where DFT might not be sufficiently accurate, such as in the detailed study of reaction mechanisms or non-covalent interactions, these more advanced correlated methods are often the preferred choice.

Molecular Geometry Optimization and Potential Energy Surfaces

A fundamental step in the computational study of this compound is the optimization of its molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface (PES) is located. The PES represents the energy of the molecule as a function of its geometric parameters.

Theoretical calculations, for example using DFT at the B3LYP/6-311G(d,p) level, can predict bond lengths, bond angles, and dihedral angles of the most stable conformer. researchgate.net For flexible molecules like this compound, which has several rotatable bonds, exploring the PES is crucial to identify different stable conformers and the energy barriers between them. This can be done through relaxed or frozen potential energy scans, where one or more dihedral angles are systematically varied, and the energy is minimized at each step. q-chem.comq-chem.com This process helps in understanding the conformational landscape of the molecule.

Analysis of Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to understand the chemical reactivity and behavior of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For similar carbamate compounds, FMO analysis has been performed to understand their electronic properties. researchgate.net

Molecular Electrostatic Potential (MESP): The MESP is a map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. The MESP provides insights into how the molecule will interact with other molecules and biological targets. researchgate.net

Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the atoms in a molecule, yielding atomic charges. These charges can help in understanding the distribution of electrons and the polarity of different bonds within this compound.

Below is a table summarizing the types of computational data that can be generated for this compound based on methods applied to similar molecules.

| Computational Method | Calculated Property | Significance |

| Hartree-Fock (HF) | Initial geometry, atomic angles | Provides a fundamental, though approximate, description of the molecular structure. Good for initial structural insights. visualizeorgchem.com |

| Density Functional Theory (DFT) | Optimized geometry (bond lengths, angles), vibrational frequencies, electronic energies | Offers a good balance of accuracy and computational cost for a wide range of properties. Essential for predicting stable conformations and reactivity. visualizeorgchem.comresearchgate.net |

| B3LYP/6-311G(d,p) | HOMO-LUMO energies, MESP map, Mulliken charges | A specific DFT method and basis set combination that has proven effective for similar carbamates, providing detailed electronic structure information. researchgate.net |

| Potential Energy Surface (PES) Scan | Conformational energy profiles, rotational barriers | Crucial for understanding the flexibility of the molecule and identifying the most stable conformers by mapping out the energy landscape as a function of specific geometric changes. q-chem.comq-chem.com |

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenyl ring and the nitrogen atom of the carbamate group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the carbonyl group (C=O) of the carbamate moiety, which acts as an electron-accepting region.

The presence of the electron-withdrawing fluorine atom on the phenyl ring is anticipated to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog. This is a common effect observed in fluorinated aromatic compounds. nih.gov The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals. Computational studies on similar molecules, such as tert-butyl N-(thiophen-2-yl)carbamate, have been used to calculate these orbital energies and the resulting energy gap. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for this compound (Hypothetical Data)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a Density Functional Theory (DFT) calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would be expected to show the most negative potential localized around the oxygen atom of the carbonyl group and the fluorine atom, due to the high electronegativity of these atoms. These regions would be the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom of the N-H group in the carbamate linkage would exhibit a region of high positive potential, making it a likely site for nucleophilic attack or hydrogen bonding interactions with acceptor atoms. The aromatic ring would display a more complex potential distribution due to the interplay between the π-system and the electronegative fluorine substituent.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. iucr.org It allows for the investigation of charge transfer and delocalization effects through the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. iucr.org

For this compound, NBO analysis would reveal the nature of the various bonds, such as the C-N, C=O, and C-F bonds. A key aspect to investigate would be the delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group, a characteristic feature of the carbamate functionality. This interaction, often denoted as n(N) → π*(C=O), contributes to the planarity of the carbamate group and influences its chemical properties. Additionally, interactions involving the fluorine atom and the phenyl ring would be of interest. NBO analysis on related carbamate structures has confirmed such delocalization effects. sunway.edu.my

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound (Hypothetical Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | π(C=O) | 50.2 |

| n(Ocarbonyl) | σ(N-Ccarbonyl) | 25.8 |

| n(F) | π*(Caromatic-Caromatic) | 5.1 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from an NBO analysis. E(2) represents the stabilization energy.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. nih.govyoutube.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability (β). Molecules with large hyperpolarizabilities often possess a π-conjugated system with electron-donating and electron-accepting groups at opposite ends, facilitating intramolecular charge transfer. researchgate.net

This compound possesses a phenyl ring (a π-system) and a carbamate group, which can act as both an electron-donating (the nitrogen atom) and electron-accepting (the carbonyl group) moiety. The fluorine atom, being electron-withdrawing, further modulates the electronic properties of the phenyl ring. Computational studies on similar organic molecules have shown that the presence of such donor-acceptor systems can lead to significant NLO properties. acs.org DFT calculations can be employed to compute the first-order hyperpolarizability (β) of this compound to assess its potential as an NLO material.

Vibrational Frequency Calculations and Spectroscopic Correlation

For this compound, key vibrational modes would include the N-H stretching, C=O stretching of the carbamate group, C-F stretching, and various vibrations associated with the phenyl ring and the ethyl group. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov Such analyses have been performed for other carbamates, providing a reliable basis for interpreting their vibrational spectra. nih.gov

Table 3: Illustrative Calculated and Experimental Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| N-H Stretch | 3450 | 3435 |

| C=O Stretch | 1710 | 1695 |

| C-F Stretch | 1250 | 1240 |

| Aromatic C-H Stretch | 3080 | 3070 |

Note: The data in this table is illustrative and represents the type of information that would be obtained from a vibrational frequency analysis and its correlation with experimental data.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior and thermodynamic properties of molecules and their ensembles. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the system evolves over time. mdpi.com This can be used to investigate conformational changes, diffusion, and interactions with solvent molecules. MC simulations, on the other hand, use statistical methods to sample the conformational space of a molecule and calculate thermodynamic properties.

For this compound, MD simulations could be employed to study its behavior in different solvents, providing insights into its solvation structure and dynamics. researchgate.net These simulations can also be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Such studies are particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a condensed phase.

Computational Studies of Intermolecular Interactions (e.g., PIXEL method, energy framework diagrams)

The way molecules pack in a crystal is determined by a complex interplay of intermolecular interactions. Computational methods like the PIXEL method can be used to calculate the lattice energy of a crystal and to dissect it into contributions from different types of interactions, such as electrostatic, polarization, dispersion, and repulsion. rsc.org This provides a quantitative understanding of the forces that govern the crystal packing. Energy framework diagrams are a visual tool to represent the strength and topology of intermolecular interactions within a crystal lattice.

For this compound, intermolecular interactions are expected to include hydrogen bonds involving the N-H group as a donor and the carbonyl oxygen as an acceptor. The fluorine atom can also participate in various weak interactions, such as C-H···F and F···F contacts, which can significantly influence the crystal packing. iucr.orgrsc.orgacs.org Computational studies on fluorinated organic molecules have highlighted the importance of these weak interactions in directing their self-assembly in the solid state. rsc.org

Functionalization Strategies

Functionalization at the Ethyl and Fluorophenyl Moieties

Functionalization at the Ethyl Moiety

The ethyl group of ethyl N-(2-fluorophenyl)carbamate is part of an ester linkage and its primary mode of functionalization is through transesterification. This reaction involves exchanging the ethyl group for a different alkyl or aryl group by reacting the carbamate (B1207046) with another alcohol under catalytic conditions. rsc.org The reaction is typically driven by using the desired alcohol as a solvent and a corresponding alkoxide as a catalyst. rsc.org For example, reacting this compound with isopropanol (B130326) in the presence of sodium isopropoxide would lead to the formation of isopropyl N-(2-fluorophenyl)carbamate. The kinetics of such reactions are influenced by the steric and electronic properties of the incoming alcohol. rsc.org

Functionalization at the Fluorophenyl Moiety

Direct functionalization of the 2-fluorophenyl ring in this compound via reactions like electrophilic aromatic substitution is challenging. The carbamate group (-NHC(O)OEt) is an ortho-, para-directing group, while the fluorine atom is also ortho-, para-directing. However, both groups are deactivating towards electrophilic attack, making the aromatic ring less reactive. Attempting to introduce new substituents could require harsh conditions and may lead to a mixture of products at different positions, complicating purification.

A more common and synthetically practical strategy is to begin with a pre-functionalized 2-fluoroaniline (B146934). By selecting an aniline (B41778) derivative that already contains the desired additional substituents on the aromatic ring, the corresponding functionalized ethyl N-phenylcarbamate can be synthesized directly. An example of this approach is the synthesis of ethyl (4-chloro-2-fluorophenyl)carbamate, which starts from 4-chloro-2-fluoroaniline. chemspider.com This method avoids the difficulties of direct ring functionalization on the less reactive carbamate-substituted ring.

Emerging Research Directions and Future Perspectives for Ethyl N 2 Fluorophenyl Carbamate

The study of ethyl N-(2-fluorophenyl)carbamate and related N-aryl carbamates is entering a dynamic phase, driven by advancements in synthetic methodologies, analytical techniques, and computational power. These developments are paving the way for more sustainable production, deeper structural understanding, and novel applications in diverse fields of chemical science.

Q & A

Q. Advanced: How can researchers address instability of intermediates during synthesis?

Answer:

- Basic: The synthesis typically involves reacting 2-fluoroaniline with ethyl chloroformate under basic conditions. A two-step protocol is common: (1) Formation of the carbamate via nucleophilic substitution, and (2) purification using column chromatography or recrystallization. Solvent selection (e.g., THF or dichloromethane) and temperature control (0–5°C) improve yield .

- Advanced: Unstable intermediates, such as activated carbamate adducts, require inert atmospheres (N₂/Ar) and low temperatures. Real-time monitoring via TLC or HPLC helps identify degradation points. Stabilizing agents (e.g., molecular sieves) or in-situ derivatization may mitigate decomposition .

Basic: What spectroscopic techniques validate the structure of this compound?

Q. Advanced: How can stereochemical ambiguities in derivatives be resolved?

Answer:

- Basic: Use / NMR to confirm the fluorophenyl moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbamate carbonyl (δ 155–160 ppm). IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Advanced: Chiral HPLC or X-ray crystallography resolves stereochemistry. For example, diastereomeric separation via polar stationary phases (e.g., cellulose-based columns) or NOESY NMR can assign configurations in substituted analogs .

Basic: Which analytical methods ensure purity for pharmacological studies?

Q. Advanced: How to detect trace impurities in batch samples?

Answer:

- Basic: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient. Purity >95% is standard for in vitro assays .

- Advanced: High-resolution mass spectrometry (HRMS) or LC-MS/MS identifies impurities at ppm levels. Accelerated stability studies (40°C/75% RH) predict degradation products .

Basic: What biological screening models are relevant for this compound?

Q. Advanced: How do substituents influence bioactivity in structure-activity relationship (SAR) studies?

Answer:

- Basic: Screen for insecticidal or pharmacological activity using Plutella xylostella (moth larvae) or receptor-binding assays (e.g., GPCRs). Initial IC₅₀/EC₅₀ values guide dose optimization .

- Advanced: Introducing electron-withdrawing groups (e.g., -CF₃) at the para-position enhances insecticidal potency by 10-fold, as seen in meta-diamide analogs. Computational docking (e.g., AutoDock) rationalizes binding interactions .

Basic: How to assess compound stability under storage conditions?

Q. Advanced: What degradation pathways dominate under accelerated conditions?

Answer:

- Basic: Store at -20°C in amber vials under argon. Monitor via periodic HPLC; >90% purity over 6 months indicates acceptable stability .

- Advanced: Hydrolysis of the carbamate ester (pH-dependent) and fluorophenyl ring oxidation are primary pathways. LC-QTOF-MS identifies hydrolyzed byproducts (e.g., 2-fluoroaniline) .

Basic: What regulatory considerations apply to novel carbamate analogs?

Q. Advanced: How to address conflicting toxicity data in regulatory submissions?

Answer:

- Basic: Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and environmental persistence (e.g., EPA 835.3170). Classify under Schedule I if opioid-like activity is detected .

- Advanced: Meta-analyses of in vitro/in vivo data resolve contradictions. For example, conflicting neurotoxicity results may arise from metabolite variability; use hepatic S9 fractions to simulate metabolism .

Advanced: How to resolve discrepancies in biological activity across studies?

Answer:

Variability often stems from assay conditions (e.g., cell line specificity) or impurity profiles. Replicate studies with standardized protocols (e.g., ATCC cell lines) and orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-validate using published analogs with known activity .

Advanced: What mechanistic insights exist for its insecticidal mode of action?

Answer:

Meta-diamide derivatives inhibit the GABA receptor by binding to the non-competitive antagonist site (NCAS). Electrophysiology (e.g., patch-clamp) confirms channel blockage, while resistance mutations (e.g., A2′N in Plutella xylostella) validate target engagement .

Basic: What safety protocols are critical during handling?

Q. Advanced: How to identify toxic metabolites in preclinical studies?

Answer:

- Basic: Use PPE (gloves, goggles) and fume hoods. Avoid inhalation; LD₅₀ data (e.g., 250 mg/kg in rats) inform risk assessments .

- Advanced: Radiolabeled studies (e.g., -tracking) or HRMS-based metabolomics identify hepatotoxic metabolites like N-methylnitrosamines .

Basic: What interdisciplinary applications are emerging for this scaffold?

Q. Advanced: How to adapt the core structure for agrochemical vs. pharmaceutical use?

Answer:

- Basic: Agrochemical derivatives prioritize lipophilicity (logP >3) for cuticle penetration, while pharmaceuticals focus on bioavailability (e.g., PSA <90 Ų) .

- Advanced: Fluorine substitution at the phenyl ring enhances both insecticidal activity (via electron-withdrawing effects) and blood-brain barrier penetration (pharmaceuticals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.